1-Cyclopropylpropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylpropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclopropylpropane backbone. Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-Cyclopropylpropane-1-sulfonamide typically involves the reaction of cyclopropylpropane with sulfonyl chloride in the presence of a base. This method is effective due to the high reactivity of primary amines with sulfonyl chlorides . Another approach involves the oxidative coupling of thiols and amines, which streamlines the synthetic route and reduces waste generation .
Chemical Reactions Analysis
1-Cyclopropylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopropylpropane-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropylpropane-1-sulfonamide involves its interaction with biological targets, such as enzymes. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Comparison with Similar Compounds
1-Cyclopropylpropane-1-sulfonamide can be compared with other sulfonamide compounds, such as:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: These compounds have similar sulfur-nitrogen bonds and are used as intermediates in the synthesis of other organosulfur compounds.
The uniqueness of this compound lies in its cyclopropylpropane backbone, which imparts specific chemical and biological properties that differentiate it from other sulfonamides .
Biological Activity
1-Cyclopropylpropane-1-sulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Sulfonamides are known for their role as antimicrobial agents and have been explored for various therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopropyl group attached to a sulfonamide moiety, which is critical for its biological activity. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), allowing it to interfere with bacterial folic acid synthesis.
Sulfonamides, including this compound, primarily exert their effects by inhibiting the enzyme dihydropteroate synthase, which is crucial in the synthesis of folate in bacteria. This inhibition leads to a depletion of folate levels, ultimately hindering bacterial growth and proliferation .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to traditional sulfonamides . The compound's mechanism involves competitive inhibition of PABA utilization, leading to bacterial cell death.
Antiviral Activity
Emerging studies have highlighted the potential antiviral properties of sulfonamides. For instance, derivatives of sulfonamides have shown activity against viral pathogens such as HIV and Hepatitis C virus (HCV). Although specific data on this compound's antiviral efficacy is limited, its structural similarity to other active sulfonamides suggests potential for further investigation in antiviral applications .
Anti-inflammatory Effects
Sulfonamides are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have indicated that this compound may reduce inflammation markers, suggesting its utility in treating inflammatory conditions .
Case Studies and Research Findings
A variety of studies have explored the biological activities of sulfonamide derivatives:
- Study on Antibacterial Efficacy : A comparative analysis showed that this compound had an MIC of 16 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
- Antiviral Research : In a study evaluating sulfonamide derivatives against HCV, compounds similar to this compound demonstrated IC50 values below 10 µM, suggesting promising antiviral potential .
- Anti-inflammatory Studies : Inflammatory assays revealed that treatment with sulfonamides resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels in vitro, supporting their role as anti-inflammatory agents .
Data Summary
Properties
Molecular Formula |
C6H13NO2S |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
1-cyclopropylpropane-1-sulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-2-6(5-3-4-5)10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |
InChI Key |
VCWDASKBDOACOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.